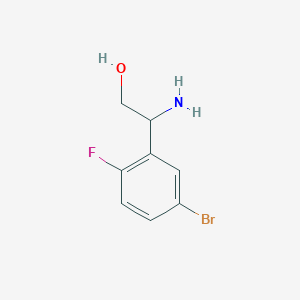

2-amino-2-(5-bromo-2-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(5-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKKWVPTLKNLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(5-bromo-2-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(5-bromo-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 2-amino-2-(5-bromo-2-fluorophenyl)acetaldehyde.

Reduction: Formation of 2-amino-2-(5-bromo-2-fluorophenyl)ethylamine.

Substitution: Formation of 2-amino-2-(5-substituted-2-fluorophenyl)ethanol derivatives.

Scientific Research Applications

2-amino-2-(5-bromo-2-fluorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2-(5-bromo-2-fluorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Amino-2-(4-fluorophenyl)ethanol (CAS 140373-17-7)

- Key Differences : Fluorine at the para position (vs. ortho in the target compound).

- Impact: Electron-withdrawing para-F enhances reactivity in catalytic dehydrogenation reactions, yielding 84% product (vs. 56% for ortho-Cl analog) .

2-Amino-2-(2-chlorophenyl)ethan-1-ol

- Key Differences : Chlorine at ortho position (vs. bromine at meta in the target).

- Impact :

Functional Group Modifications

(R)-2-Amino-2-(5-bromo-2-fluorophenyl)propan-1-ol HCl (CAS 1600513-16-3)

- Key Differences: Additional methyl group (propanol backbone vs. ethanol).

- Impact :

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS 1233967-22-0)

- Key Differences: Trifluoroacetyl group replaces ethanolamine.

- Impact :

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

- Key Differences : Dichlorobenzyl substituents and alkyne chain.

- Impact :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Amino-2-(5-bromo-2-fluorophenyl)ethanol is an organic compound notable for its unique structural features, including an amino group, a hydroxyl group, and a substituted phenyl ring containing both bromine and fluorine atoms. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₈H₈BrFNO, with a molecular weight of approximately 234.07 g/mol. The compound's structure allows for various chemical interactions, which are essential for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |

| Substituents | Bromine (Br) and Fluorine (F) on the phenyl ring |

| Molecular Weight | 234.07 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to these targets, potentially leading to therapeutic effects.

Interaction Studies

Preliminary studies suggest that compounds with similar structures exhibit significant interactions with neurotransmitter receptors. These interactions can modulate neurotransmission and influence various physiological processes.

Biological Activity

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing efficacy against certain bacterial strains.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against human breast cancer (MCF-7) and prostate cancer (PC-3) cells.

- Neurotransmitter Modulation : Due to its structural similarity to known neurotransmitters, it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of related compounds against multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting significant anticancer potential .

- Neurotransmitter Interaction : Research involving molecular docking simulations has shown that similar compounds bind effectively to serotonin receptors, indicating potential applications in treating mood disorders .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other compounds with similar backbones:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-(4-bromophenyl)ethan-1-OL | Lacks fluorine atom | Different halogen substitution |

| 2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-OL | Different positions of bromine and fluorine | Varying reactivity due to position |

| 2-Amino-1-(4-fluorophenyl)ethan-1-OL | Lacks bromine atom | Potentially different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.